molecular formula C17H16F3N3O5S B606420 BTZ043 Racemate CAS No. 957217-65-1

BTZ043 Racemate

Katalognummer B606420
CAS-Nummer: 957217-65-1
Molekulargewicht: 431.3862
InChI-Schlüssel: GTUIRORNXIOHQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BTZ043 Racemate is a decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1) inhibitor . It acts as a new antimycobacterial agent that kills Mycobacterium tuberculosis . The antimicrobial activity of BTZ043 is more potent than BTZ043 Racemate .


Synthesis Analysis

BTZ043 inhibits a bacterial epimerase enzyme that produces the sugar d-arabinose, the sole precursor for the synthesis of a polysaccharide that is an essential component of the bacterial cell wall . The chemical studies on BTZ043 confirmed that the unsubstituted aromatic carbons of BTZ043 are the most electron deficient and might be prone to nucleophilic attack .


Molecular Structure Analysis

The molecular formula of BTZ043 Racemate is C17H16F3N3O5S . The crystal and molecular structure of BTZ043 has been determined, revealing two conformational isomers in the crystal .


Chemical Reactions Analysis

Nucleophiles such as thiolates, cyanide, and hydride induce non-enzymatic reduction of the nitro groups present in BTZ043 to the corresponding nitroso intermediates .

Wissenschaftliche Forschungsanwendungen

Tuberculosis Treatment

BTZ043 Racemate is a promising candidate for inclusion in combination therapies for both drug-sensitive and extensively drug-resistant Tuberculosis (TB) . It has shown similar activity against all clinical isolates of M. tuberculosis that were tested, including extensively drug-resistant and multidrug-resistant strains .

Bactericidal Activity

BTZ043 Racemate has bactericidal properties, reducing viability in vitro by more than 1000-fold in under 72 hours, which is comparable to the INH killing effect . This makes it a potent agent in combating bacterial infections.

Targeting DprE1

BTZ043 Racemate acts as a decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1) inhibitor . By targeting DprE1, BTZ043 abolishes the formation of decaprenylphosphoryl arabinose, leading to cell lysis and death of Mycobacterium tuberculosis .

In Vivo Efficacy

The in vivo efficacy of BTZ043 was assessed 4 weeks after a low-dose aerosol infection in the chronic BALB/c mice model of TB . Four weeks of treatment with BTZ043 reduced the bacterial load in the lungs and spleens by 1 and 2 logs, respectively .

Potential for Combination Therapy

BTZ043 Racemate, when used in combination with other drugs like TMC207, has shown a stronger cidal effect on M. tuberculosis . This suggests its potential for use in combination therapies.

Activity Against Inert M. tuberculosis

BTZ043 Racemate has shown less effectiveness in two different model systems involving metabolically inert M. tuberculosis . This indicates that BTZ043 blocks a step in active metabolism similar

Wirkmechanismus

Target of Action

BTZ043 Racemate primarily targets the enzyme Decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1) . This enzyme plays a crucial role in the synthesis of D-Arabinofuranose, a key component of arabinogalactan and arabinomannan, which are essential for the cell wall synthesis of Mycobacterium tuberculosis .

Mode of Action

BTZ043 Racemate inhibits the function of DprE1 by blocking its activity . This inhibition prevents the formation of D-Arabinofuranose, thereby disrupting the synthesis of the mycobacterial cell wall . The action of BTZ043 Racemate is highly selective for mycobacterial species .

Biochemical Pathways

The primary biochemical pathway affected by BTZ043 Racemate is the synthesis of the mycobacterial cell wall. By inhibiting DprE1, BTZ043 Racemate disrupts the formation of arabinogalactan and arabinomannan, leading to the lysis of the mycobacterial cell and death of the bacterium .

Pharmacokinetics

The pharmacokinetic properties of BTZ043 Racemate are still under investigation. It has been shown to have an acceptable stability in the human organism with no human-specific metabolite . It also showed low interaction with the CYP450 enzymes , indicating a low potential for drug-drug interactions.

Result of Action

BTZ043 Racemate has demonstrated potent bactericidal activity, reducing the viability of Mycobacterium tuberculosis in vitro by more than 1000-fold in under 72 hours . It is active against all tested Mtb strains, including those isolated from multi-drug resistant (MDR) and extensively drug-resistant (XDR) patients .

Action Environment

The efficacy of BTZ043 Racemate can be influenced by the environment within the host organism. For instance, it has been found to penetrate cellular and necrotic lesions and was retained at levels above the serum-shifted minimal inhibitory concentration in caseum . This indicates that the drug’s action, efficacy, and stability can be influenced by factors such as the presence of lesions and the local concentration of the drug within these lesions .

Safety and Hazards

BTZ043 Racemate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Zukünftige Richtungen

Benzothiazinethione, a derivative of BTZ043, has shown superb in vivo antitubercular efficacy in an acute Mtb infection mouse model, significantly better than that of BTZ043 . This indicates that Benzothiazinethione could be a promising preclinical candidate for the treatment of drug-resistant tuberculosis .

Eigenschaften

IUPAC Name

2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O5S/c1-9-8-27-16(28-9)2-4-22(5-3-16)15-21-14(24)11-6-10(17(18,19)20)7-12(23(25)26)13(11)29-15/h6-7,9H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUIRORNXIOHQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2(O1)CCN(CC2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678524
Record name 2-(2-Methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BTZ043 Racemate

CAS RN

957217-65-1
Record name 2-(2-Methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.